Tramadol hydrochloride

概要

説明

Tramadol Hydrochloride is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. It is structurally similar to codeine and morphine and is known for its dual mechanism of action, which includes both opioid receptor binding and inhibition of norepinephrine and serotonin reuptake .

準備方法

合成経路と反応条件: トラマドール塩酸塩は、複数段階のプロセスによって合成されます。 重要な中間体である2-[(ジメチルアミノ)メチル]-1-(3-メトキシフェニル)シクロヘキサノールは、シクロヘキサノンと3-メトキシフェニルマグネシウムブロミドを反応させ、その後ジメチルアミンで還元的アミノ化することにより調製されます . 最後のステップは、中間体を塩酸と反応させてトラマドール塩酸塩を形成することです .

工業生産方法: トラマドール塩酸塩の工業生産は、通常、高純度の試薬と溶媒を使用して行われ、最終製品の品質と収率を確保します。 このプロセスは、大規模生産用に最適化されており、温度、圧力、pHなどの反応条件を慎重に管理しています .

化学反応の分析

反応の種類: トラマドール塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

酸化: トラマドールは酸化されてN-オキシド誘導体を形成することができます。

還元: トラマドールの還元により、第2級アミンが形成されることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: N-オキシド誘導体。

還元: 第2級アミン。

4. 科学研究の応用

トラマドール塩酸塩は、幅広い科学研究の用途があります。

化学: オピオイド受容体結合と合成方法論の研究におけるモデル化合物として使用されます。

生物学: 神経伝達物質系と疼痛経路への影響が調査されています。

医学: 鎮痛効果と疼痛管理プロトコルにおける潜在的な用途について、広く研究されています。

科学的研究の応用

Pharmacological Mechanism

Tramadol acts primarily as a μ-opioid receptor agonist, but it also inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects. The dual mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of opioid-related side effects compared to traditional opioids .

Clinical Applications

-

Pain Management :

- Postoperative Pain : Tramadol is frequently used for managing postoperative pain in children and adults due to its efficacy and safety profile. Studies have shown it to be effective in reducing pain scores after surgeries like tonsillectomy and orthopedic procedures .

- Chronic Pain : It is also employed in treating chronic pain conditions such as osteoarthritis and fibromyalgia, where long-term management is required .

- Fixed-Dose Combinations :

Innovative Drug Delivery Systems

Recent research has focused on enhancing the delivery methods for this compound to improve its therapeutic outcomes:

-

Transdermal Drug Delivery :

- A study investigated the use of tramadol hydrogel combined with sonophoresis (ultrasound-assisted transdermal delivery) in rats. Results indicated that this method increased the analgesic effect threefold compared to traditional tramadol administration methods. The study highlighted the potential for improved absorption rates through skin application, making it a promising area for further research in human applications .

- Matrix Tablets :

Case Studies

Several studies illustrate the clinical utility of this compound:

- Postoperative Pain Management : A randomized controlled trial involving children undergoing surgery found that tramadol significantly reduced postoperative pain compared to placebo, with minimal adverse effects reported .

- Chronic Pain Management : In patients with chronic osteoarthritis, tramadol was found to improve quality of life measures significantly over a 12-week period, demonstrating its effectiveness as a long-term analgesic option .

作用機序

トラマドール塩酸塩は、主に2つのメカニズムを通じてその効果を発揮します。

オピオイド受容体結合: トラマドールとその活性代謝物であるO-デスメチルトラマドールは、μ-オピオイド受容体に結合し、鎮痛効果をもたらします。

ノルエピネフリンおよびセロトニンの再取り込み阻害: トラマドールは、これらの神経伝達物質の再取り込みを阻害し、シナプス間隙におけるこれらの神経伝達物質の濃度を高め、疼痛緩和に貢献します

類似化合物:

コデイン: 代謝経路が異なりますが、同様の鎮痛効果を持つ別のオピオイド鎮痛剤。

モルヒネ: 中毒および副作用のリスクが高い、より強力なオピオイド鎮痛剤。

ガバペンチン: 神経障害性疼痛に用いられる、鎮痛効果を持つ抗けいれん薬

トラマドール塩酸塩の独自性: トラマドール塩酸塩は、オピオイド受容体結合とノルエピネフリンおよびセロトニンの再取り込み阻害を組み合わせた二重作用機序により、ユニークです。 この二重作用により、痛覚受容性疼痛と神経障害性疼痛を含む、より広範囲の疼痛状態に効果的になります .

類似化合物との比較

Codeine: Another opioid analgesic with similar pain-relieving properties but a different metabolic pathway.

Morphine: A more potent opioid analgesic with a higher risk of addiction and side effects.

Gabapentin: An anticonvulsant with pain-relieving effects, used for neuropathic pain

Uniqueness of Tramadol Hydrochloride: this compound is unique due to its dual mechanism of action, which combines opioid receptor binding with inhibition of norepinephrine and serotonin reuptake. This dual action makes it effective for a broader range of pain conditions, including both nociceptive and neuropathic pain .

生物活性

Tramadol hydrochloride is a synthetic opioid analgesic commonly used for the management of moderate to severe pain. Its pharmacological effects are attributed to its dual mechanism of action, which involves both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This article delves into the biological activity of this compound, supported by various studies and clinical findings.

Tramadol functions primarily through two pathways:

- Opioid Receptor Agonism : Tramadol binds to the μ-opioid receptors in the brain, producing analgesic effects similar to those of traditional opioids.

- Monoamine Reuptake Inhibition : It inhibits the reuptake of norepinephrine and serotonin, enhancing the descending inhibitory pathways that modulate pain perception.

This unique mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of some adverse effects associated with stronger opioids.

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.6 to 1.9 hours. Its bioavailability is approximately 75%, influenced by first-pass metabolism. The drug is metabolized primarily in the liver, producing an active metabolite (M1) that contributes to its analgesic effects.

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Peak Plasma Concentration | 300 µg/L (tramadol) |

| Time to Peak Concentration | 1.6-1.9 hours |

| Active Metabolite (M1) | Cmax: 55 µg/L; Tmax: 3 hours |

Clinical Efficacy

Several studies have demonstrated the efficacy of tramadol in managing chronic pain conditions such as osteoarthritis. A notable study compared a bilayer formulation of tramadol (65% sustained-release/35% immediate-release) with placebo in patients with knee osteoarthritis:

- Study Design : Multicenter, randomized, placebo-controlled trial.

- Results :

- Tramadol showed a significant reduction in pain scores compared to placebo (p = 0.042).

- The cumulative retention rate was higher in the tramadol group (83.7% vs. 69.0% for placebo).

- Adverse events were reported in 80.6% of patients during the open-label phase, with common issues including nausea and dizziness .

Biochemical Effects

Research indicates that tramadol administration can influence various biochemical parameters:

- Antioxidant Activity : A study assessed the impact of tramadol on oxidative stress markers in rats, revealing significant reductions in glutathione peroxidase (GPX) and glutathione (GSH) levels, indicating impaired antioxidant defense mechanisms .

- Inflammatory Markers : Administration resulted in decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a modulatory effect on inflammatory responses .

| Biochemical Parameter | Normal Control Group | Tramadol Therapeutic Group | Overdose Group |

|---|---|---|---|

| Sialic Acid (ng/ml) | 2.71 ± 0.15 | 3.35 ± 0.32 | Not specified |

| TNF-α (pg/ml) | 17.89 ± 2.84 | 2.44 ± 0.24 | Not specified |

| IL-1B (pg/ml) | 4.16 ± 0.33 | Not specified | Not specified |

Case Studies

A case report highlighted tramadol dependence in a patient who initially used it for pain management after a shoulder injury while serving in the military. The patient escalated her dosage to achieve desired effects and ultimately required treatment for dependence, illustrating the potential for misuse despite its therapeutic benefits .

特性

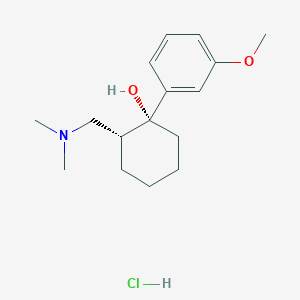

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-XMZRARIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023691, DTXSID60933340 | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0, 148229-78-1, 22204-88-2 | |

| Record name | Tramadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。